molecular formula C11H13NO B070037 7-methoxy-2,4-dimethyl-1H-indole CAS No. 190908-10-2

7-methoxy-2,4-dimethyl-1H-indole

Cat. No. B070037
M. Wt: 175.23 g/mol
InChI Key: TZWFTICPUNKLRO-UHFFFAOYSA-N
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Description

7-methoxy-2,4-dimethyl-1H-indole, also known as 7-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It belongs to the tryptamine class of compounds and is structurally similar to serotonin and other neurotransmitters. In recent years, 7-MeO-DMT has gained attention for its potential therapeutic applications, as well as its use in recreational settings.

Mechanism Of Action

The exact mechanism of action of 7-methoxy-2,4-dimethyl-1H-indole is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, 7-methoxy-2,4-dimethyl-1H-indole is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also thought to affect other neurotransmitter systems, including dopamine and norepinephrine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-methoxy-2,4-dimethyl-1H-indole are complex and not fully understood. In addition to its effects on the serotonin system, it may also affect other systems in the body, including the immune system. Some studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using 7-methoxy-2,4-dimethyl-1H-indole in lab experiments include its potent and specific effects on the serotonin system, as well as its potential therapeutic applications. However, its classification as a Schedule I controlled substance in the United States limits research on its synthesis and use. Additionally, its potent psychoactive effects may make it difficult to study in certain contexts.

Future Directions

There are several potential future directions for research on 7-methoxy-2,4-dimethyl-1H-indole. One area of focus is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Another area of interest is the study of its effects on the immune system and its potential as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 7-methoxy-2,4-dimethyl-1H-indole can be achieved through several different methods, including the reduction of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the demethylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). However, due to its classification as a Schedule I controlled substance in the United States, research on the synthesis of 7-methoxy-2,4-dimethyl-1H-indole is limited.

Scientific Research Applications

Research on 7-methoxy-2,4-dimethyl-1H-indole has primarily focused on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Preliminary studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have rapid and long-lasting antidepressant effects, as well as the potential to reduce symptoms of anxiety and addiction. However, further research is needed to fully understand its therapeutic potential.

properties

CAS RN

190908-10-2

Product Name

7-methoxy-2,4-dimethyl-1H-indole

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-methoxy-2,4-dimethyl-1H-indole

InChI

InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3

InChI Key

TZWFTICPUNKLRO-UHFFFAOYSA-N

SMILES

CC1=C2C=C(NC2=C(C=C1)OC)C

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)OC)C

synonyms

1H-Indole,7-methoxy-2,4-dimethyl-(9CI)

Origin of Product

United States

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